![molecular formula C13H20ClNO B4439441 [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B4439441.png)
[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride
Overview
Description
[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of phenoxybutanamine and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential therapeutic properties. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, more studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is to further investigate its potential therapeutic properties in various disease models. Additionally, more studies are needed to determine its safety and efficacy in humans. Furthermore, studies are needed to investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action. Finally, there is a need for the development of more efficient synthesis methods for [4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride.
Scientific Research Applications
[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-6-7-13(12(2)10-11)15-9-5-4-8-14-3;/h4-7,10,14H,8-9H2,1-3H3;1H/b5-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNFKUXWLASPD-FXRZFVDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC=CCNC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC/C=C/CNC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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